An In-Depth Technical Guide to 1,1,2,2-Tetramethyldisilane (CAS 814-98-2): Properties and Synthetic Applications
An In-Depth Technical Guide to 1,1,2,2-Tetramethyldisilane (CAS 814-98-2): Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Organosilicon Reagent
1,1,2,2-Tetramethyldisilane, identified by the CAS number 814-98-2, is an organosilicon compound that has carved out a specialized role in modern chemical synthesis. While not as ubiquitous as some of its silane counterparts, its unique reactivity, stemming from the presence of a silicon-silicon bond and reactive silicon-hydrogen bonds, makes it a valuable tool for specific transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most importantly, its applications in contexts relevant to pharmaceutical and materials science research. The incorporation of silicon into small molecules is a growing strategy in medicinal chemistry to enhance biological activity and improve pharmacological profiles[1]. Organosilicon compounds can offer altered chemical properties that lead to potent and selective interactions with biological macromolecules[1].
Core Molecular and Physical Characteristics
1,1,2,2-Tetramethyldisilane is a colorless liquid with a molecular formula of C₄H₁₄Si₂ and a molecular weight of 118.32 g/mol . Its structure features two silicon atoms bonded to each other, with each silicon atom also bonded to two methyl groups and one hydrogen atom. This arrangement confers a unique reactivity profile, distinct from that of monosilanes.
Table 1: Physicochemical Properties of 1,1,2,2-Tetramethyldisilane
| Property | Value |
| CAS Number | 814-98-2 |
| Molecular Formula | C₄H₁₄Si₂ |
| Molecular Weight | 118.32 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 86-87 °C |
| Density | 0.715 g/mL at 25 °C |
| Flash Point | -26 °C |
| Refractive Index (n20/D) | 1.428 |
Synthesis of 1,1,2,2-Tetramethyldisilane: A Laboratory-Scale Protocol
The synthesis of 1,1,2,2-Tetramethyldisilane is typically achieved through the reduction of its chlorinated precursor, 1,1,2,2-tetramethyldichlorodisilane. This transformation is a cornerstone for accessing this valuable reagent.
Experimental Protocol: Reduction of 1,1,2,2-Tetramethyldichlorodisilane
Objective: To synthesize 1,1,2,2-Tetramethyldisilane via the reduction of 1,1,2,2-tetramethyldichlorodisilane.
Materials:
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1,1,2,2-Tetramethyldichlorodisilane (CAS: 4342-61-4)
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Sodium hydride (NaH) in mineral oil
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Sodium borohydride (NaBH₄)
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Anhydrous diethyl ether of tetraethylene glycol (DETEG) or other suitable high-boiling ether solvent
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Inert gas (Argon or Nitrogen)
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Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)
Step-by-Step Methodology:
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Reactor Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet is assembled and flame-dried. The system is then purged with inert gas.
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Addition of Reducing Agents: A suspension of sodium hydride (and a catalytic amount of sodium borohydride) in anhydrous DETEG is prepared in the reaction flask under a positive pressure of inert gas.
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Addition of Precursor: 1,1,2,2-Tetramethyldichlorodisilane is added dropwise to the stirred suspension of the reducing agents at a controlled rate to manage the exothermic reaction.
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Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by GC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is carefully quenched. The product, 1,1,2,2-Tetramethyldisilane, is then isolated from the high-boiling solvent by fractional distillation under reduced pressure.
Causality Behind Experimental Choices:
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The use of a high-boiling ether solvent like DETEG is crucial for two reasons: it effectively solvates the reducing agents and its high boiling point allows for a straightforward separation of the more volatile product by distillation.
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The combination of NaH and NaBH₄ can provide a more efficient and cost-effective reduction compared to using a single, more expensive reducing agent.
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Strict anhydrous and inert conditions are paramount to prevent the hydrolysis of the chlorosilane starting material and the product, as well as to ensure the safe handling of the reactive hydrides.
Caption: Synthesis of 1,1,2,2-Tetramethyldisilane.
Analytical Characterization: Spectroscopic Profile
A thorough analytical characterization is essential for confirming the identity and purity of 1,1,2,2-Tetramethyldisilane.
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¹H NMR: The proton NMR spectrum is expected to show two main signals: a multiplet for the Si-H protons and a doublet for the methyl protons, with coupling to the Si-H proton. The integration of these signals should correspond to a 1:6 ratio (for the two Si-H protons and twelve methyl protons, respectively).
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¹³C NMR: The carbon-13 NMR spectrum will display a single signal for the four equivalent methyl carbons.
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IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band corresponding to the Si-H stretching vibration, typically in the region of 2100-2200 cm⁻¹. Other characteristic peaks include those for C-H stretching and bending vibrations of the methyl groups.
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Mass Spectrometry: Mass spectrometric analysis can confirm the molecular weight of the compound. Studies on the thermal decomposition of 1,1,2,2-tetramethyldisilane using vacuum ultraviolet photoionization time-of-flight mass spectrometry (VUV-PI-TOF-MS) have been conducted to understand its fragmentation pathways[1].
Applications in Synthesis: A Focus on Drug Development
The synthetic utility of 1,1,2,2-Tetramethyldisilane is primarily centered on its role as a reducing agent and as a precursor for the introduction of silicon-containing moieties into organic molecules.
Role as a Reducing Agent
The Si-H bonds in 1,1,2,2-Tetramethyldisilane are reactive and can participate in the reduction of various functional groups. While less common than other silane reducing agents, disilanes can offer unique selectivity. For instance, related disiloxanes have been shown to be effective in the platinum-catalyzed reduction of carboxamides to amines, a transformation that is highly valuable in the synthesis of pharmaceutical intermediates, as the amine functional group is prevalent in many drug molecules[2]. This reaction often tolerates other reducible functional groups, providing a degree of chemoselectivity[2].
Caption: Reduction of a carboxamide to an amine.
Precursor to Silicon-Containing Building Blocks
The "silicon switch," a strategy involving the replacement of a carbon atom in a drug molecule with a silicon atom, is an emerging concept in medicinal chemistry aimed at improving the pharmacokinetic and toxicological (ADME/Tox) properties of a drug candidate[3][4]. Silicon's unique properties, such as its larger atomic size and different electronegativity compared to carbon, can lead to analogues with improved metabolic stability, enhanced potency, or altered selectivity[3][4].
1,1,2,2-Tetramethyldisilane can serve as a precursor for the synthesis of more complex silicon-containing building blocks that can be incorporated into drug-like scaffolds. The Si-Si bond can be cleaved under certain conditions to generate silyl radicals or silyl anions, which can then be used to form new silicon-carbon bonds. This approach allows for the construction of novel chemical entities that are not accessible through traditional organic synthesis. The development of synthetic methods for silicon-containing heterocycles is an active area of research, with the goal of making these building blocks more accessible for routine use in medicinal chemistry[5].
Safety and Handling
1,1,2,2-Tetramethyldisilane is a highly flammable liquid with a low flash point. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, should be worn at all times. The compound is also moisture-sensitive and should be stored under an inert atmosphere.
Conclusion and Future Outlook
1,1,2,2-Tetramethyldisilane is a specialized reagent with demonstrated utility in chemical synthesis, particularly as a reducing agent and a precursor to silicon-containing compounds. For drug development professionals, its relevance lies in the broader and expanding field of organosilicon medicinal chemistry. As the quest for novel drug candidates with improved properties continues, the strategic incorporation of silicon is poised to become an increasingly important tool. While direct applications of 1,1,2,2-Tetramethyldisilane in the synthesis of marketed drugs are not widely documented, its role as a building block for creating novel silicon-containing scaffolds holds significant promise for the future of drug discovery. Further research into the reactivity and applications of this and other disilanes will undoubtedly expand their utility in the synthesis of complex and biologically active molecules.
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Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388-405. [Link]
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Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]
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Organic Chemistry Portal. (n.d.). Tetramethyldisiloxane (TMDSO, TMDS). [Link]
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Showell, G. A., & Wos, J. A. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. ACS Medicinal Chemistry Letters, 9(12), 1163–1168. [Link]
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Wang, Z., & Ju, Y. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. ACS Omega, 7(5), 4473–4482. [Link]
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